5-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound could involve the use of imidazole, a five-membered heterocyclic moiety . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
The molecular structure of this compound likely involves a cyclopropyl group, an isoxazole ring, and a pyrazole ring. The isoxazole ring is a five-membered heterocyclic moiety .Scientific Research Applications
Synthesis and Characterization
A significant aspect of research on compounds like 5-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide involves their synthesis and structural characterization. Studies have focused on developing efficient synthesis methods for such compounds. For instance, Biradar et al. (2009) discussed a one-pot acid-catalyzed cyclocondensation method for synthesizing substituted pyrazoles and isoxazoles, highlighting a process that might be relevant for similar compounds (Biradar et al., 2009). Additionally, Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, providing insights into the structural and spectral properties of such molecules (Viveka et al., 2016).
Biological Activities and Applications
Several studies have explored the biological activities of pyrazole derivatives, which could extend to compounds like this compound. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, indicating potential medicinal applications (Rahmouni et al., 2016). Nassar et al. (2015) outlined an efficient method for obtaining pyrazole derivatives and investigated their anti-tumor properties, suggesting their potential in cancer treatment (Nassar et al., 2015).
Chemical Reactions and Mechanisms
Understanding the chemical reactions and mechanisms involving pyrazole derivatives is another research area. For example, Rudenko et al. (2011) studied heterocyclization reactions between derivatives of 5-aminopyrazoles, revealing various possible reaction pathways (Rudenko et al., 2011). Also, Beck and Lynch (1987) discussed the synthesis of pyrazole-4-carboxylate ester derivatives, which could provide insights into the reactions involving similar compounds (Beck & Lynch, 1987).
Molecular Modeling and Theoretical Studies
Molecular modeling and theoretical studies play a crucial role in understanding the properties and potential applications of compounds like this compound. Liu et al. (2016) synthesized and characterized a pyrazolopyrimidine derivative and performed crystal structure determination, which is essential for understanding molecular interactions and properties (Liu et al., 2016).
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-19(16-6-4-3-5-7-16)14(2)24(22-13)11-10-21-20(25)17-12-18(26-23-17)15-8-9-15/h3-7,12,15H,8-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMSRTVPCFSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=NOC(=C2)C3CC3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.